

An In-depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine

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Compound of Interest

Compound Name:	(4-Bromo-3-fluorophenyl)hydrazine
Cat. No.:	B1280831

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-fluorophenyl)hydrazine is a halogenated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific electronic and steric properties that are of significant interest in the development of novel pharmaceutical compounds and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthesis protocol, and a key application of **(4-Bromo-3-fluorophenyl)hydrazine** in the context of drug discovery. Particular emphasis is placed on its role as a precursor in the Fischer indole synthesis, a cornerstone reaction for the creation of diverse and biologically active indole scaffolds.

Molecular Structure and Physicochemical Properties

(4-Bromo-3-fluorophenyl)hydrazine is most commonly available and utilized as its hydrochloride salt to enhance stability and solubility.^[1] The structural and physicochemical properties are summarized in the tables below.

Chemical Identifiers

Identifier	Value
IUPAC Name	(4-bromo-3-fluorophenyl)hydrazine
CAS Number	227015-68-1
Molecular Formula	C ₆ H ₆ BrFN ₂
SMILES	C1=CC(=C(C=C1NN)F)Br
InChI	InChI=1S/C6H6BrFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
InChIKey	LEMDELXPDAYDKA-UHFFFAOYSA-N

For the free base form.

Physicochemical Data

Property	Value
Molecular Weight	205.03 g/mol
Monoisotopic Mass	203.97 g/mol [2]
Topological Polar Surface Area	38 Å ² [2]
Hydrogen Bond Donor Count	2 [2]
Hydrogen Bond Acceptor Count	3 [2]
Rotatable Bond Count	1 [2]

For the free base form.

Spectroscopic Properties

While specific experimental spectra for **(4-Bromo-3-fluorophenyl)hydrazine** are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on the analysis of its structural features and comparison with analogous compounds.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	m	1H	Aromatic CH
~ 6.8 - 7.1	m	2H	Aromatic CH
~ 5.0 - 5.5	br s	1H	NH
~ 3.5 - 4.0	br s	2H	NH ₂

Predicted for the free base in a non-polar solvent. The broad singlets for the hydrazine protons are due to exchange and quadrupole broadening.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 158 - 162 (d, ^1JCF)	C-F
~ 145 - 149	C-NHNH ₂
~ 130 - 134	Aromatic CH
~ 115 - 120 (d, ^2JCF)	Aromatic CH
~ 110 - 114 (d, ^2JCF)	Aromatic CH
~ 105 - 109	C-Br

The carbon attached to fluorine will appear as a doublet with a large coupling constant (^1JCF). Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

Predicted IR and Mass Spectrometry Data

Spectroscopic Technique	Key Expected Features
FTIR (cm^{-1})	3300-3400 (N-H stretching), 3000-3100 (Aromatic C-H stretching), 1600-1650 (N-H bending), 1450-1600 (Aromatic C=C stretching), 1200-1300 (C-N stretching), 1000-1100 (C-F stretching), 500-600 (C-Br stretching)[3]
Mass Spectrometry (EI)	Molecular ion peak (M^+) with a characteristic isotopic pattern for bromine (M^+ and M^++2 in approximately 1:1 ratio). Fragmentation would likely involve the loss of NH_2 , N_2H_3 , and cleavage of the phenyl ring.

Synthesis of (4-Bromo-3-fluorophenyl)hydrazine

(4-Bromo-3-fluorophenyl)hydrazine is typically synthesized from the corresponding aniline, 4-bromo-3-fluoroaniline, via a two-step process involving diazotization followed by reduction.[4] [5] The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 4-Bromo-3-fluoroaniline

Step 1: Diazotization of 4-Bromo-3-fluoroaniline

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-3-fluoroaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.
- Cool the stirred suspension to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

- In a separate large beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride salt should form.
- Allow the reaction mixture to stir for an additional 1-2 hours, allowing it to slowly warm to room temperature.
- Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
- To obtain the free hydrazine base, the hydrochloride salt can be suspended in water and treated with a base (e.g., sodium hydroxide solution) until the solution is alkaline. The free hydrazine can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield **(4-Bromo-3-fluorophenyl)hydrazine**.

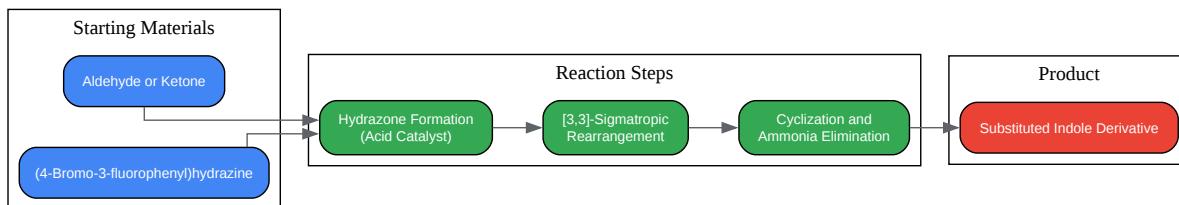
Note: This is a representative protocol. Actual reaction conditions may need to be optimized.

Application in Drug Discovery: The Fischer Indole Synthesis

A primary application of **(4-Bromo-3-fluorophenyl)hydrazine** in drug development is its use as a key reactant in the Fischer indole synthesis.^{[6][7]} This reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast number of biologically active compounds and pharmaceuticals.^{[8][9][10]}

The Fischer Indole Synthesis Workflow

The general workflow for the Fischer indole synthesis using **(4-Bromo-3-fluorophenyl)hydrazine** is depicted below.

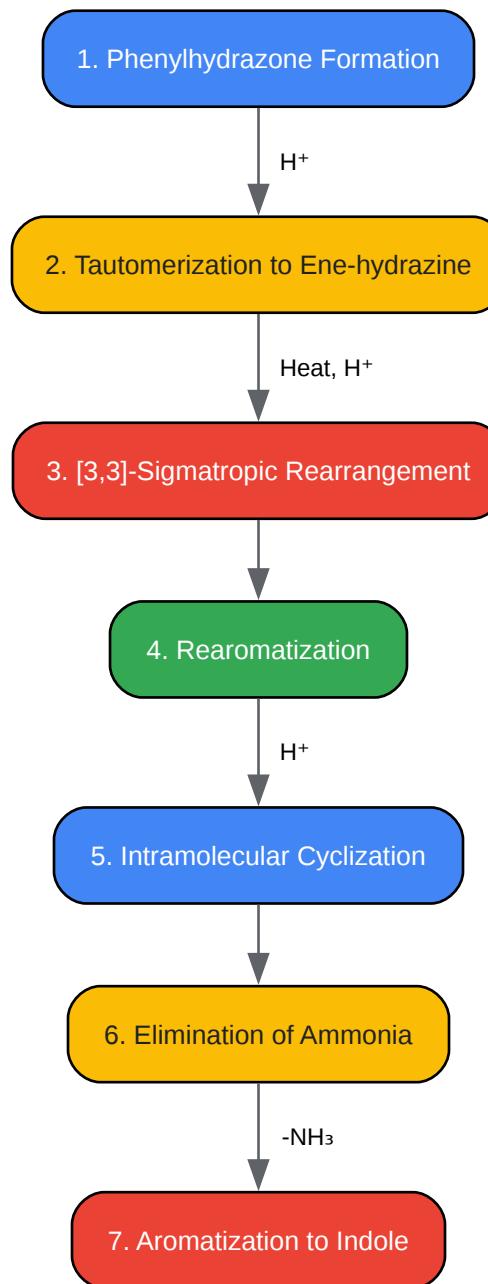


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Caption: Workflow for the Fischer Indole Synthesis.

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a classic example of a complex organic transformation involving several key steps.[\[11\]](#)[\[12\]](#)

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Caption: Key steps in the Fischer Indole Synthesis mechanism.

The reaction begins with the acid-catalyzed condensation of **(4-Bromo-3-fluorophenyl)hydrazine** with an aldehyde or ketone to form a phenylhydrazone.^[6] This is followed by tautomerization to the more reactive ene-hydrazine isomer. The crucial step is a^[6]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent intramolecular cyclization and the elimination of an ammonia molecule lead to the formation of

the aromatic indole ring.[12] The resulting 6-bromo-5-fluoro-substituted indoles can then be further functionalized to generate a library of compounds for biological screening.

Biological Significance and Applications

The unique substitution of **(4-Bromo-3-fluorophenyl)hydrazine** makes it a valuable precursor for synthesizing indole derivatives with potential therapeutic applications. The resulting 6-bromo-5-fluoroindole scaffold can be found in molecules designed to target a range of biological processes. Research has indicated that halogenated indoles can exhibit activities such as anticancer, anti-inflammatory, and antimicrobial properties.[8][13] The electronic properties of the bromine and fluorine atoms can influence the binding of these molecules to target proteins and affect their metabolic stability. General studies on related bromo-fluorophenyl compounds suggest potential for enzyme inhibition and interaction with neurotransmitter systems.[1]

Safety and Handling

(4-Bromo-3-fluorophenyl)hydrazine and its hydrochloride salt should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(4-Bromo-3-fluorophenyl)hydrazine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its utility in the Fischer indole synthesis provides a reliable route to novel halogenated indole derivatives, a class of compounds with a broad spectrum of biological activities. This guide has provided a detailed overview of its chemical properties, a representative synthesis, and its application in a core synthetic methodology, offering a valuable resource for researchers in medicinal and organic chemistry.

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